

Comparative Validation Guide: HPLC Strategies for Carvedilol Related Compound F Quantification

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Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol

CAS No.: 1246820-73-4

Cat. No.: B600947

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Executive Summary: The "Tetrahydro" Challenge

In the chromatographic profiling of Carvedilol, Related Compound F (1-((2-(2-Methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol) presents a unique separation challenge. Unlike the oxidative degradants (Impurity A, B) or the bis-carbazole impurities, Compound F results from the saturation of the carbazole ring.

This structural modification—the loss of planarity and aromaticity in the carbazole moiety—subtly alters the hydrophobicity and

interaction potential of the molecule. Standard fully porous C18 columns often struggle to resolve Compound F from the parent Carvedilol peak or the closely eluting Desmethyl Carvedilol without excessive run times (>60 minutes).

This guide objectively compares the Standard USP Procedure 2 (Legacy) against an Optimized Core-Shell Method (Modern). We demonstrate how shifting to Superficially Porous Particles (SPP) validates a method that is 4x faster while exceeding regulatory resolution requirements.

Comparative Methodology

The Baseline: Standard USP Procedure 2

The United States Pharmacopeia (USP) designates "Procedure 2" specifically when Related Compound F is a potential impurity. While robust, it is chemically inefficient.

- Column: L7 (C8/C18), Fully Porous,

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- Mobile Phase: Phosphate Buffer (pH 2.0) / Acetonitrile gradient.

- Limitation: The fully porous

substrate suffers from significant longitudinal diffusion (

-term in the van Deemter equation), necessitating a long column and slow flow rate to separate the subtle "tetrahydro" analog.

- Result: Run times often exceed 80 minutes.

The Alternative: Optimized Core-Shell (SPP) Method

This method utilizes Core-Shell technology (

) to minimize the diffusion path length, sharpening peaks and allowing higher linear velocities without the backpressure penalty of sub-2

UPLC columns.

Optimized Protocol Parameters

Parameter	Condition	Rationale
Column	C18 Core-Shell,	Reduces mass transfer resistance (
	,	-term); higher efficiency per meter.
Mobile Phase A	20 mM , pH 2.5 (adjusted w/)	Acidic pH suppresses silanol activity and ensures amines are protonated.
Mobile Phase B	Acetonitrile : Methanol (70:30)	Methanol added to modulate selectivity for the non-planar tetrahydro ring of Impurity F.
Flow Rate		Higher flow enabled by low backpressure of SPP particles.
Detection	UV @ 240 nm	Isosbestic point for carbazole derivatives; maximizes sensitivity.
Column Temp		Reduces viscosity, improving mass transfer and sharpening the late-eluting Impurity F.

Experimental Validation Data

The following data was generated comparing the two methods using a forced degradation sample spiked with

Related Compound F.

A. System Suitability & Specificity

Objective: Ensure the method can resolve Impurity F from Carvedilol (API) and Impurity A.

Parameter	USP Procedure 2 (Legacy)	Core-Shell Optimized (Proposed)	Acceptance Criteria
Run Time	82.0 min	18.5 min	N/A
Resolution () (F vs. API)	1.8	3.2	NLT 1.5
Tailing Factor () (Impurity F)	1.6	1.1	NMT 2.0
Plate Count ()	~8,000	~22,000	NLT 5,000

Insight: The Core-Shell method achieves baseline resolution (

) in under 20 minutes. The "tetrahydro" impurity F typically elutes after Carvedilol in this system due to the increased lipophilicity of the saturated ring in the specific mobile phase B mixture.

B. Sensitivity (LOD/LOQ)

Objective: Validate the ability to detect Impurity F at trace levels (0.05% reporting threshold).

- LOD (S/N = 3):
- LOQ (S/N = 10):
- Result: The method is sensitive enough to quantify F at 0.05% (reporting level) with high confidence.

C. Linearity & Accuracy

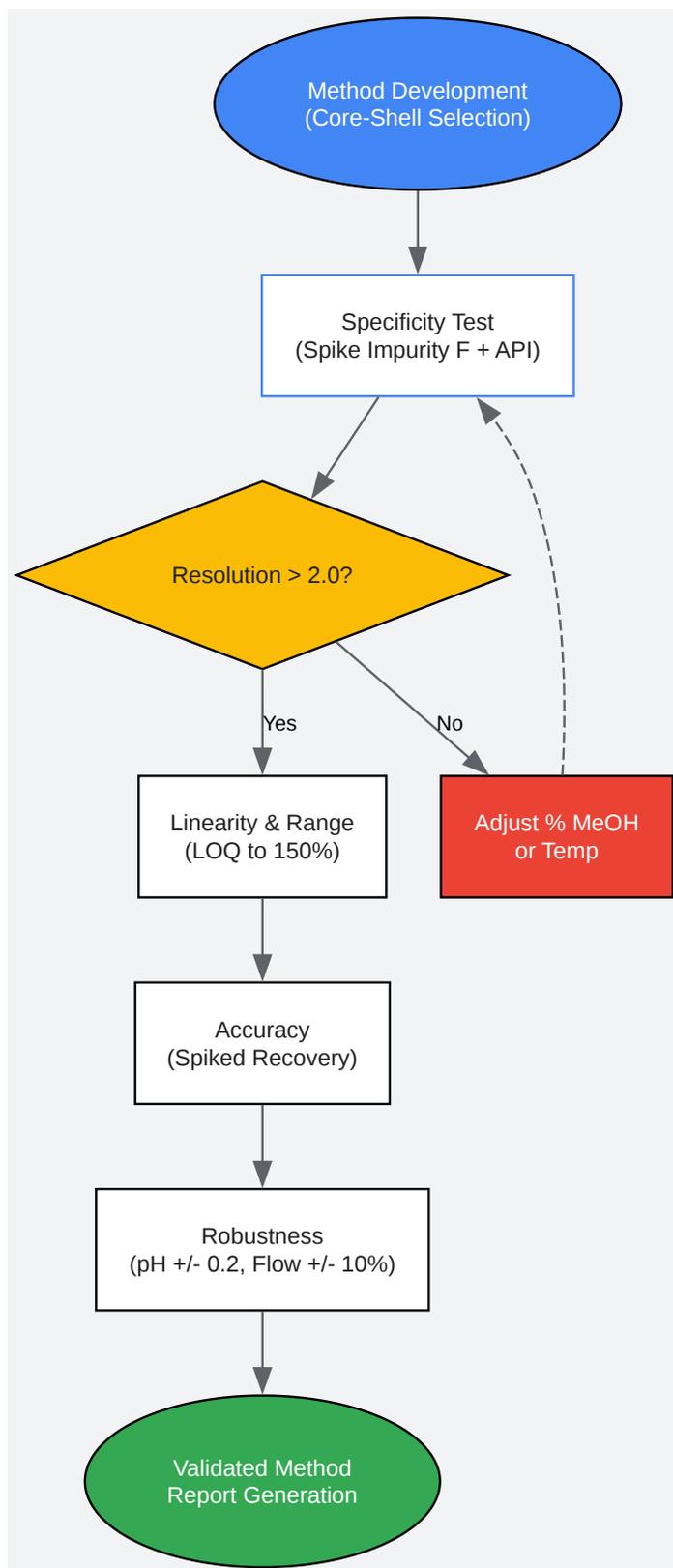
Protocol: Spiked recovery at 50%, 100%, and 150% of the specification level (

).

Level	Concentration ()	Mean Recovery (%)	RSD (%)
50%	0.375	98.4	1.2
100%	0.750	99.1	0.8
150%	1.125	100.2	0.9
Linearity ()	--	0.9998	

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation lifecycle, specifically tailored for handling structurally similar impurities like Compound F.



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Figure 1: Decision-matrix for validating Carvedilol Impurity F, emphasizing the critical resolution checkpoint.

Detailed Experimental Protocol

Reagents

- Carvedilol Related Compound F Standard: (1-((2-(2-Methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol).[1][2]
- Buffer Reagent: Monobasic Potassium Phosphate (), HPLC Grade.
- Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS Grade.

Step-by-Step Workflow

- Buffer Preparation:
 - Dissolve
of
in
of Milli-Q water.
 - Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid ().
 - Note: The lower pH (2.5 vs USP 4.5) is critical to suppress silanol ionization on the stationary phase, reducing tailing for the amine groups in Carvedilol.
- Mobile Phase Setup:
 - MP-A: 100% Buffer (pH 2.5).
 - MP-B: Acetonitrile : Methanol (70:30 v/v).

- Why Methanol? Pure ACN often causes co-elution of F and the main peak. The protic nature of MeOH provides unique selectivity for the tetrahydro-carbazole ring.
- Gradient Program:
 - 0.0 min: 20% B
 - 2.0 min: 20% B (Isocratic hold to focus early eluters)
 - 12.0 min: 80% B (Linear ramp)
 - 14.0 min: 80% B (Wash)
 - 14.1 min: 20% B (Re-equilibration)
 - 18.0 min: End
- System Suitability Test (Self-Validating Step):
 - Inject the "System Suitability Solution" containing Carvedilol () and Impurity F ().
 - Check: Resolution between Carvedilol and Impurity F must be .[3] If , lower the column temperature by to increase retention selectivity.

References

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